molecular formula C7H17O4P B1600698 Diisopropyl hydroxymethylphosphonate CAS No. 24630-68-0

Diisopropyl hydroxymethylphosphonate

Cat. No.: B1600698
CAS No.: 24630-68-0
M. Wt: 196.18 g/mol
InChI Key: UAXIBJPHBMEGSP-UHFFFAOYSA-N
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Description

Diisopropyl hydroxymethylphosphonate: is a chemical compound with the molecular formula C7H17O4P . It is a phosphonate ester derived from hydroxymethylphosphonic acid and isopropyl alcohol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl hydroxymethylphosphonate can be synthesized through the reaction of hydroxymethylphosphonic acid with isopropyl alcohol under acidic conditions. The reaction typically involves heating the mixture to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification techniques. The process involves continuous reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diisopropyl hydroxymethylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield diisopropyl phosphonic acid.

  • Reduction: Reduction reactions can produce diisopropyl phosphine.

  • Substitution: Substitution reactions can lead to the formation of various phosphonate derivatives.

Scientific Research Applications

Diisopropyl hydroxymethylphosphonate is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used in the development of flame retardants and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which diisopropyl hydroxymethylphosphonate exerts its effects depends on the specific application. In pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients (APIs) by undergoing further chemical transformations. The molecular targets and pathways involved are specific to the end products being synthesized.

Comparison with Similar Compounds

  • Dimethyl hydroxymethylphosphonate

  • Diethyl hydroxymethylphosphonate

  • Dipropyl hydroxymethylphosphonate

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Properties

IUPAC Name

di(propan-2-yloxy)phosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O4P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXIBJPHBMEGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CO)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446408
Record name Diisopropyl hydroxymethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24630-68-0
Record name Bis(1-methylethyl) P-(hydroxymethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24630-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropyl hydroxymethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 33.2 g (0.20 mol) of diisopropyl phosphite, 2.8 ml (0.02 mol) of triethylamine, and 6.0 g (0.20 mol) of paraformaldehyde, was immersed in a 100° C. oil bath and then heated between 100°-120° C. for 45 minutes under nitrogen. An exotherm occurred within 10 minutes and all of the paraformaldehyde dissolved rapidly. The triethylamine was removed at reduced pressure, and the residue was bulb-to-bulb distilled in four portions to provide a total of 35.17 g (91%) of title compound as a colorless oil. TLC Silica gel (5:95 CH3OH:CH2Cl2) Rf =0.17
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

50.0 g of diisopropyl phosphite, 8.5 g of paraformaldehyde and 4.0 ml of triethylamine were reacted according to the method indicated in Example 1A). Chromatography of the crude product on silica gel (eluent: n-hexane/ethyl acetate 1:4) yielded 37.5 g of diisopropyl hydroxymethylphosphonate as an oil, which was reacted further without purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of paraformaldehyde (3.4 g) in diisopropylphosponate (25 g) was added triethylamine (2 mL). The reactants were heated in a 130° oil bath with vigorous stirring for 4 h. The volatiles were removed on a rotavap and the residue was chromatographed on silica gel using ethyl acetate to afford 19.3 g of material. 1H NMR(DMSO-d6) δ 1.23 (d, 12H), 3.62 (dd, 2H), 4.59 (m, 2H), 5.31 (m, 1H)
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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